N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine
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Overview
Description
N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine is a useful research compound. Its molecular formula is C25H21N4P and its molecular weight is 408.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Applications and Cytotoxic Properties N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine is involved in synthetic pathways for creating novel compounds with potential pharmacological properties. For instance, it has been used in the one-pot synthesis of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines, which were found to exhibit notable cytotoxic activity against several cancer cell lines. Notably, some compounds synthesized in this manner showed better cytotoxic activity against specific cell lines than the reference drug doxorubicin, indicating the relevance of this reagent in synthesizing potential chemotherapeutic agents (Ramazani et al., 2014).
Environmental Monitoring The compound is also a part of the benzotriazole family, substances widely recognized for their industrial applications and their presence as contaminants in the environment. Studies have been conducted to understand the environmental fate and biotransformation of benzotriazoles. For instance, research on the aerobic biological degradation of benzotriazoles in activated sludge revealed insights into the degradation pathways and the formation of transformation products, essential for understanding the environmental impact and for the development of treatment strategies for these contaminants (Huntscha et al., 2014).
Extraction and Analytical Methodologies this compound, as part of the benzotriazole family, is subject to analytical studies aimed at monitoring its presence and understanding its behavior in environmental matrices. Techniques such as microwave-assisted extraction and high-performance liquid chromatography have been developed and optimized for the efficient extraction and quantification of benzotriazole compounds from complex environmental samples, highlighting the compound's relevance in environmental science and the need for monitoring its presence due to its widespread use and persistence (Speltini et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that compounds with similar structures have been used in various chemical reactions due to the special properties of nitrogen .
Mode of Action
It’s known that the compound is involved in a three-component reaction, generating highly functionalized triphenylphosphoranylidene succinimides . This suggests that Betmip might interact with its targets through a similar mechanism, leading to the formation of new compounds.
Biochemical Pathways
Given its chemical structure and reactivity, it’s plausible that betmip could influence a variety of biochemical processes, particularly those involving nitrogen-containing compounds .
Result of Action
It’s known that similar compounds have shown therapeutic and analgesic properties due to their ability to activate opioid receptors
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like Betmip . Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets. For instance, chemicals in the water can disrupt extracellular and intracellular enzymes, immobilizing those that can participate in Betmip degradation .
Properties
IUPAC Name |
benzotriazol-1-ylmethylimino(triphenyl)-λ5-phosphane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N4P/c1-4-12-21(13-5-1)30(22-14-6-2-7-15-22,23-16-8-3-9-17-23)26-20-29-25-19-11-10-18-24(25)27-28-29/h1-19H,20H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSUDUVEOWKKBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=NCN2C3=CC=CC=C3N=N2)(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N4P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396981 |
Source
|
Record name | 1-{[(Triphenyl-lambda~5~-phosphanylidene)amino]methyl}-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124316-00-3 |
Source
|
Record name | 1-{[(Triphenyl-lambda~5~-phosphanylidene)amino]methyl}-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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